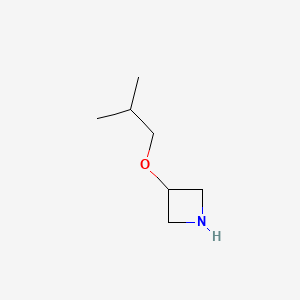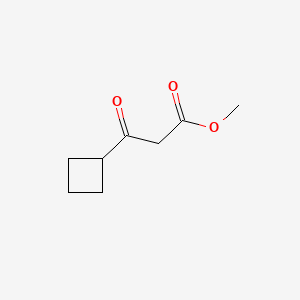
(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, also known as S-AMPA-HCL, is a synthetic derivative of the naturally occurring amino acid glutamate. It is a potent agonist of the AMPA receptor, a type of glutamate receptor found throughout the central nervous system (CNS). S-AMPA-HCL is used in scientific research to study the physiological and biochemical effects of AMPA receptor activation and to investigate potential therapeutic applications.
Scientific Research Applications
Chemical Analysis and Separation Techniques : 4-methylpentan-2-ol, a compound related to (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, has been used in the selective extraction and separation of iron(III) from hydrochloric acid, a process important in analytical chemistry (Gawali & Shinde, 1974).
Synthesis of Amino Acids and Antimicrobial Agents : Research has been conducted on the synthesis of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. These are significant in the study of antibiotics and potentially for antimicrobial applications (Shimohigashi, Lee, & Izumiya, 1976).
Marine Toxin Analysis : Stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids has been explored for understanding the stereochemistry of amino acids in marine toxins like janolusimide (Giordano, Spinella, & Sodano, 1999).
Vitamin B12 Antimetabolites : 2-Amino-4-keto-3-methylpentanoic acids, structurally similar to the compound , have been isolated as vitamin B12 antimetabolites, offering insights into microbial production and potentially therapeutic applications (Perlman et al., 1977).
Coordination Chemistry : Research into the interaction of 2-aminooxypropanoic acid and its derivatives with palladium(II) provides insights into coordination chemistry, relevant for catalysis and materials science (Warnke & Trojanowska, 1993).
Synthesis of Bioactive Compounds : The synthesis of diastereomers of 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), related to the compound , has been pivotal in the structural and stereochemical study of perthamides C and D, which have potential biological activities (Sepe et al., 2010).
Deep Sea Fungal Derivatives : Study of nitrogenous compounds from deep-sea derived fungi, including amino acid derivatives structurally related to (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, contributes to our understanding of marine biochemistry and potential drug discovery (Luo, Zhou, & Liu, 2018).
Corrosion Inhibition : 2-Amino-4-methylpentanoic acid has been studied for its corrosion inhibition effect on high carbon steel in hydrochloric acid, an application relevant in industrial chemistry and materials science (Loto, 2017).
Physical Chemistry Studies : Investigations into the volumetric and conductometric behavior of amino acids similar to (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride with other compounds can provide insights into their physical chemistry properties, relevant for various applications (Yan et al., 2010).
properties
IUPAC Name |
(2S)-2-(aminomethyl)-4-methylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(4-8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQWRYHUNMXMLF-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719289 |
Source


|
| Record name | (2S)-2-(Aminomethyl)-4-methylpentanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride | |
CAS RN |
1276055-49-2 |
Source


|
| Record name | (2S)-2-(Aminomethyl)-4-methylpentanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride](/img/structure/B596942.png)


![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B596946.png)


![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B596953.png)






